N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazole ring substituted with a carbohydrazide group and a dibromo-hydroxybenzylidene moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Preparation of 3,5-dibromo-4-hydroxybenzaldehyde: This intermediate can be synthesized from p-cresol and bromine through a solvent-free continuous pipeline reaction device, involving low-temperature and high-temperature control processes.
Formation of the hydrazone: The 3,5-dibromo-4-hydroxybenzaldehyde is then reacted with 3-methyl-1H-pyrazole-5-carbohydrazide under reflux conditions in ethanol to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The dibromo groups can be reduced to form mono-bromo or debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Mono-bromo or debrominated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N’-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,5-dibromo-4-hydroxybenzylidene)-2-phenylacetohydrazide
- N’-(3,5-dibromo-4-hydroxybenzylidene)-4-nitrobenzohydrazide
- N’-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide
Uniqueness
N’-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both dibromo and hydroxy groups on the benzylidene moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
1310362-53-8 |
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Molecular Formula |
C12H10Br2N4O2 |
Molecular Weight |
402.04g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10Br2N4O2/c1-6-2-10(17-16-6)12(20)18-15-5-7-3-8(13)11(19)9(14)4-7/h2-5,19H,1H3,(H,16,17)(H,18,20)/b15-5+ |
InChI Key |
VDGQBTYNRDYROG-PJQLUOCWSA-N |
SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
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